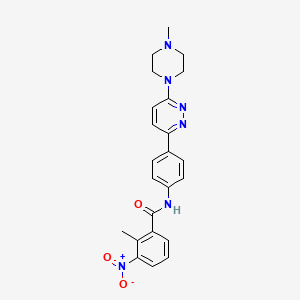

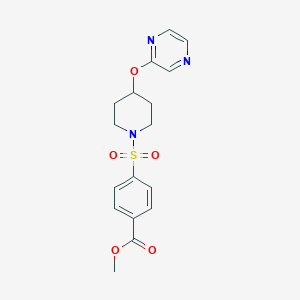

![molecular formula C14H26N2O3 B2692899 tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1822548-34-4](/img/structure/B2692899.png)

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBOA is a glutamate transporter inhibitor, which means it can block the reuptake of glutamate in the brain, leading to increased levels of this neurotransmitter.

Applications De Recherche Scientifique

Protective Group Chemistry

The use of tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the introduction of the Boc protecting group to amines is a significant advancement. Boc-OASUD offers better stability and ease of handling compared to di-tert-butyl dicarbonate, with applications in the preparation of N-Boc-amino acids and esters without racemization, enhancing the synthesis of protected amino acids for pharmaceutical research (Rao et al., 2017).

Spirocyclic Compound Synthesis

Research into the efficient synthesis of spirocyclic derivatives, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been conducted to explore chemical spaces complementary to piperidine ring systems. These spirocyclic compounds are crucial for the development of novel compounds with potential biological activity, serving as a versatile entry point into unique chemical spaces (Meyers et al., 2009).

Asymmetric Synthesis and Electrocatalysis

The asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical-modified graphite felt electrode has demonstrated the production of optically active lactones. This method showcases the potential of asymmetric synthesis through electrocatalytic oxidation, contributing to the field of chiral chemistry and the synthesis of enantiomerically pure compounds (Kashiwagi et al., 2003).

Spirocyclic Derivatives as Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin has revealed that these compounds possess antibacterial activity, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This research underscores the importance of spirocyclic compounds in developing new antibacterial agents with a narrower activity spectrum but potent efficacy against specific bacterial strains (Lukin et al., 2022).

Propriétés

IUPAC Name |

tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)11(15)5-4-10-18-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCNLMGQKHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

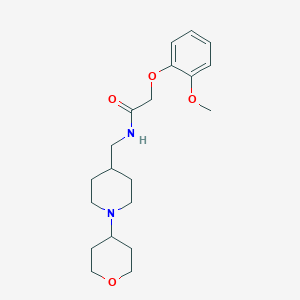

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

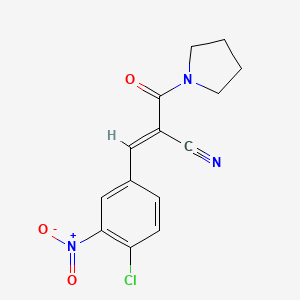

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

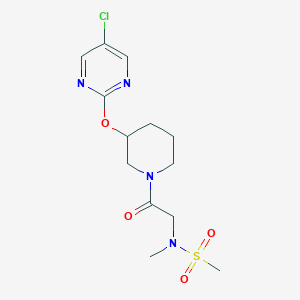

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)